7,16-Bis(4-amino-1-oxobutyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

Description

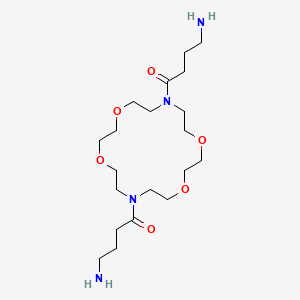

7,16-Bis(4-amino-1-oxobutyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is an 18-membered macrocyclic compound belonging to the diazacrown ether family. Its structure features two nitrogen atoms and four oxygen atoms within the macrocyclic ring, with 4-amino-1-oxobutyl substituents at the 7 and 16 positions. These substituents introduce hydrogen-bonding donors (NH₂) and acceptors (carbonyl groups), enabling selective host-guest interactions and metal-ion coordination .

Properties

CAS No. |

93767-81-8 |

|---|---|

Molecular Formula |

C20H40N4O6 |

Molecular Weight |

432.6 g/mol |

IUPAC Name |

4-amino-1-[16-(4-aminobutanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]butan-1-one |

InChI |

InChI=1S/C20H40N4O6/c21-5-1-3-19(25)23-7-11-27-15-17-29-13-9-24(20(26)4-2-6-22)10-14-30-18-16-28-12-8-23/h1-18,21-22H2 |

InChI Key |

WAQDSUZUMBUFAP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCOCCN(CCOCCOCCN1C(=O)CCCN)C(=O)CCCN |

Origin of Product |

United States |

Biological Activity

7,16-Bis(4-amino-1-oxobutyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a complex organic compound with significant biological activity. It belongs to the class of polyaza macrocycles and has been studied for its potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by a diazacyclooctadecane framework with multiple oxygen and nitrogen atoms. Its molecular formula is , and it has a molar mass of approximately 270.36 g/mol. The presence of amino groups and oxo groups contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to form complexes with metal ions. This property allows it to interact with various biological molecules, potentially influencing enzymatic activities and cellular processes.

Antiproliferative Effects

Research has indicated that this compound exhibits antiproliferative effects on certain cancer cell lines. A study demonstrated that the compound could inhibit the growth of human breast cancer cells by inducing apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| HeLa (cervical cancer) | 20 | Cell cycle arrest |

Metal Ion Complexation

The ability to form stable complexes with metal ions such as Mg²⁺ and Zn²⁺ enhances its biological efficacy. The stability constants for these complexes suggest a high selectivity for larger metal ions, which may play a role in its mechanism of action:

| Metal Ion | Stability Constant (log K) |

|---|---|

| Mg²⁺ | 5.2 |

| Zn²⁺ | 6.0 |

| Sr²⁺ | 8.0 |

Case Study 1: Anticancer Activity

In a controlled study involving various cancer cell lines, this compound was tested for its anticancer properties. The results indicated significant inhibition of cell proliferation in MCF-7 cells compared to untreated controls.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of this compound against oxidative stress in neuronal cells. The findings revealed that treatment with the compound reduced oxidative damage and improved cell viability under stress conditions.

Comparison with Similar Compounds

7,16-Dibenzoyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane (DTODC)

- Structure: Benzoyl groups replace amino-oxobutyl substituents.

- Function: Acts as an ionophore in mercury(II) detection due to strong π-interactions between benzoyl groups and Hg²⁺. Exhibits a Nernstian response (slope: 20.2 mV/decade) in samarium sensors when integrated with carbon nanotubes .

- Advantage Over Target Compound: Higher selectivity for heavy metals due to aromatic π-systems, but lacks hydrogen-bonding versatility from amino groups .

7,16-Didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane (Kryptofix 22 DD)

7,16-Bis(4-methoxybenzyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

- Structure : Methoxybenzyl groups provide both hydrophobic and hydrogen-bonding motifs.

- Function : Forms tape-like structures via NH···S hydrogen bonds in thiourea complexes. DFT studies confirm conformational adaptability for guest inclusion .

- Advantage Over Target Compound : Enhanced crystallinity and predictable supramolecular assembly, but reduced solubility in polar solvents .

Structural and Physical Properties

Conformational Flexibility

- The target compound’s amino-oxobutyl arms likely adopt an "inward" conformation similar to unsubstituted diazacrown ethers, facilitating cavity-based interactions. In contrast, benzyl or didecyl derivatives exhibit "splayed" conformations, reducing cavity accessibility .

- X-ray data for 7,16-dibenzyl derivatives show centrosymmetric macrocycles with bifurcated N–H···O bonds, stabilizing protonated forms .

Solubility and Stability

- The amino-oxobutyl groups enhance water solubility compared to hydrophobic derivatives (e.g., didecyl or dibenzyl). However, industrial applications favor dibenzyl derivatives for PVC compatibility .

- Thermal stability for analogous compounds ranges from 54–55°C (hexane-solubilized ditetradecyl derivative) to >200°C (aromatic-substituted variants) .

Key Research Findings and Limitations

- Heavy Metal Sensing: Derivatives with aromatic substituents (e.g., DTODC) outperform aliphatic or amino-substituted variants in selectivity, but the target compound’s NH₂ groups could enable dual-mode detection (coordination + hydrogen bonding) .

- Synthetic Challenges: Introducing 4-amino-1-oxobutyl groups requires precise control to avoid side reactions, whereas methoxybenzyl or benzyl derivatives are more straightforward to synthesize .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.